Cas no 2229532-60-7 (1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine)

1,1,1-トリフルオロ-3-[1-メチル-3-(オキサン-4-イル)-1H-ピラゾール-4-イル]プロパン-2-アミンは、フッ素置換基とピラゾール環を有する有機化合物です。その特徴的な構造により、高い安定性と選択的反応性を示し、医薬品中間体や農薬合成において有用なビルディングブロックとして機能します。特に、オキサン環の導入により分子の立体障害が調整され、生体適合性の向上が期待されます。トリフルオロメチル基の存在は代謝耐性を高め、薬理活性の最適化に寄与します。本化合物は精密有機合成における多様な修飾が可能で、創薬研究分野での応用が注目されています。

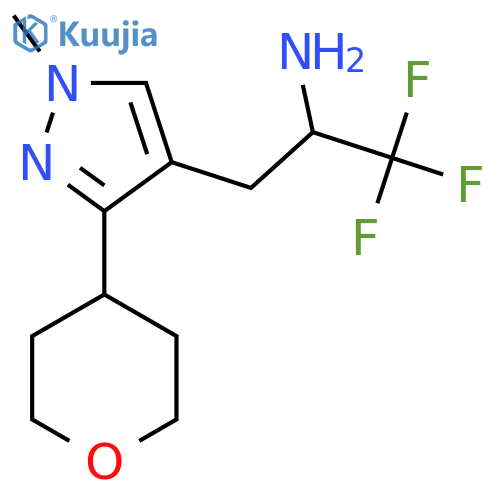

2229532-60-7 structure

商品名:1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine

1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine

- 1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine

- 2229532-60-7

- EN300-1966163

-

- インチ: 1S/C12H18F3N3O/c1-18-7-9(6-10(16)12(13,14)15)11(17-18)8-2-4-19-5-3-8/h7-8,10H,2-6,16H2,1H3

- InChIKey: RKOAPYVBJRKOIS-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1=CN(C)N=C1C1CCOCC1)N)(F)F

計算された属性

- せいみつぶんしりょう: 277.14019669g/mol

- どういたいしつりょう: 277.14019669g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1966163-1.0g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 1g |

$1857.0 | 2023-05-31 | ||

| Enamine | EN300-1966163-0.25g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 0.25g |

$1708.0 | 2023-09-17 | ||

| Enamine | EN300-1966163-1g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 1g |

$1857.0 | 2023-09-17 | ||

| Enamine | EN300-1966163-0.1g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 0.1g |

$1635.0 | 2023-09-17 | ||

| Enamine | EN300-1966163-0.05g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 0.05g |

$1560.0 | 2023-09-17 | ||

| Enamine | EN300-1966163-0.5g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 0.5g |

$1783.0 | 2023-09-17 | ||

| Enamine | EN300-1966163-5.0g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 5g |

$5387.0 | 2023-05-31 | ||

| Enamine | EN300-1966163-5g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 5g |

$5387.0 | 2023-09-17 | ||

| Enamine | EN300-1966163-2.5g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 2.5g |

$3641.0 | 2023-09-17 | ||

| Enamine | EN300-1966163-10.0g |

1,1,1-trifluoro-3-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propan-2-amine |

2229532-60-7 | 10g |

$7988.0 | 2023-05-31 |

1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

2229532-60-7 (1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量